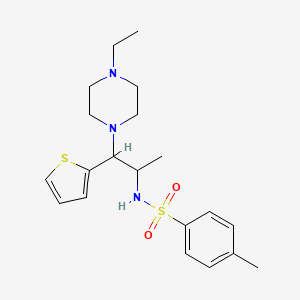

![molecular formula C19H14ClN3O4S B2925249 4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine CAS No. 883248-61-1](/img/structure/B2925249.png)

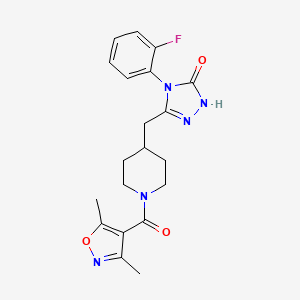

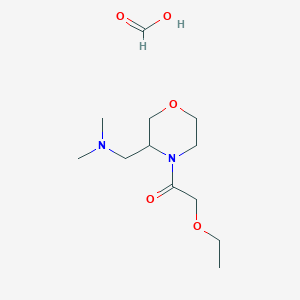

4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

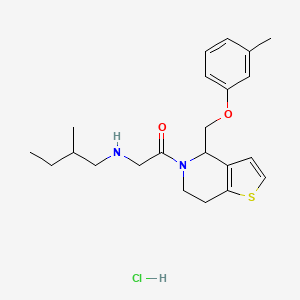

The compound “4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine” is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a furan ring, a pyridine ring, and an oxazole ring . These functional groups could potentially confer a variety of chemical and biological properties to the compound.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of multiple aromatic rings (oxazole, pyridine, and phenyl rings) and a sulfonyl group. These functional groups could potentially engage in a variety of chemical reactions .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the oxazole ring can participate in nucleophilic substitution reactions, and the sulfonyl group can act as a leaving group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of multiple aromatic rings could increase its stability and rigidity, while the sulfonyl group could increase its reactivity .科学的研究の応用

Chemical Synthesis and Derivatization

This compound is involved in the development of efficient synthetic routes and chemical transformations. A notable study demonstrates a metal-free three-component domino reaction for preparing sulfonylated furan derivatives. This process highlights a new strategy for synthesizing related compounds, showcasing excellent functional group tolerance and efficiency (Cui et al., 2018). Similarly, the synthesis and exploration of antiviral activities of related 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides demonstrate the compound's relevance in creating derivatives with potential biological activities (Chen et al., 2010).

Corrosion Inhibition

Research on derivatives of the compound, such as "4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid," shows potential applications in corrosion inhibition. These studies reveal their effectiveness as inhibitors for mild steel corrosion in acidic media, suggesting a practical application in protecting industrial metals (Sappani & Karthikeyan, 2014).

Advanced Organic Synthesis

The compound and its derivatives are crucial in advanced organic synthesis, facilitating the formation of complex molecular structures through metal-free photoredox catalysis. This includes the creation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds, demonstrating the compound's role in expanding the toolkit for constructing diverse organic molecules (Ociepa et al., 2018).

Molecular Docking and Biological Evaluation

Some derivatives have been synthesized and evaluated for their anti-inflammatory and antibacterial activities, with molecular docking studies suggesting their potential as templates for anti-inflammatory drugs (Ravula et al., 2016). This indicates the compound's applicability in drug discovery and development processes.

Crystal Engineering and Material Science

The compound is also significant in crystal engineering, where derivatives like "4,4'-sulfonyldiphenol" interact with heteroaromatic amines to form hydrogen-bonded structures. These interactions are crucial for designing materials with specific properties and functions, showcasing the compound's importance in material science and engineering (Ferguson et al., 1999).

特性

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3O4S/c20-14-5-7-15(8-6-14)28(24,25)19-18(22-12-13-3-1-9-21-11-13)27-17(23-19)16-4-2-10-26-16/h1-11,22H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWDJQPUPFLYFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

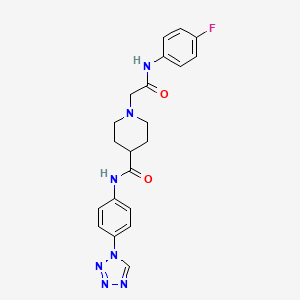

![2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2925167.png)